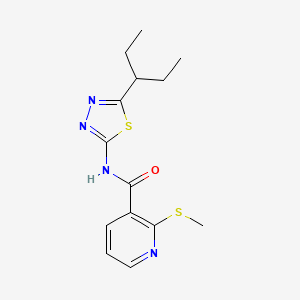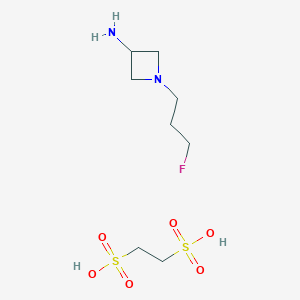![molecular formula C16H12BrN3O3S B13364375 (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13364375.png)
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity, and a nicotinate moiety, which is often involved in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the bromo and oxo groups. The final step involves the esterification of the nicotinate moiety with the pyrido[1,2-a]pyrimidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can replace the bromo group under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used in high-performance polymers.
Pomegranate Extract Compounds: Known for their antioxidant and anti-inflammatory properties.
Uniqueness
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrido[1,2-a]pyrimidine core with a nicotinate moiety sets it apart from other compounds with similar applications.
Eigenschaften
Molekularformel |
C16H12BrN3O3S |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H12BrN3O3S/c1-24-15-12(3-2-6-18-15)16(22)23-9-11-7-14(21)20-8-10(17)4-5-13(20)19-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
WTQIFRZYZUINCP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC(=O)N3C=C(C=CC3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


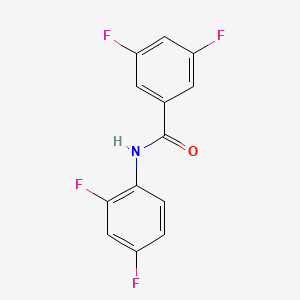
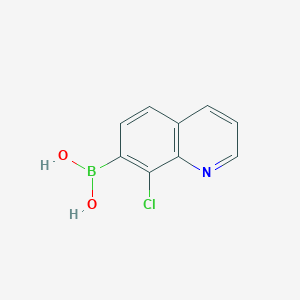


![Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13364323.png)
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)

![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)
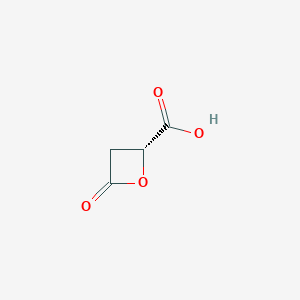
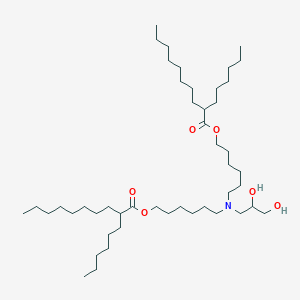
![3-[6-(2,3-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364368.png)
![N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
